molecular formula C6H6BrCl2N B575888 2-Bromo-6-(chloromethyl)pyridine hydrochloride CAS No. 188637-69-6

2-Bromo-6-(chloromethyl)pyridine hydrochloride

Cat. No. B575888
Key on ui cas rn: 188637-69-6
M. Wt: 242.925
InChI Key: YUADUYQBMVFPNE-UHFFFAOYSA-N
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Patent
US08772316B2

Procedure details

To a solution of 2-bromo-6-(hydroxymethyl)pyridine (0.54 g, 2.87 mmol) in dry CH2Cl2 (10 mL) at 0° C. under N2 in a 25 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (4.2 mL, 57.90 mmol) and the mixture was stirred for 2 h at RT. The volatiles were then removed at 40° C. under vacuum and the residue was taken up in CHCl3 (20 mL) before concentration back to dryness at 40° C. under vacuum (done twice) to give 2-bromo-6-(chloromethyl)pyridine hydrochloride CCH 34150-1 as a brown solid (0.65 g, 93% yield).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8]O)[N:3]=1.O=S(Cl)[Cl:12]>C(Cl)Cl>[ClH:12].[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][Cl:12])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were then removed at 40° C. under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
the residue was taken up in CHCl3 (20 mL) before concentration back to dryness at 40° C. under vacuum (

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.BrC1=NC(=CC=C1)CCl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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